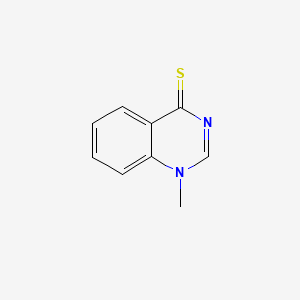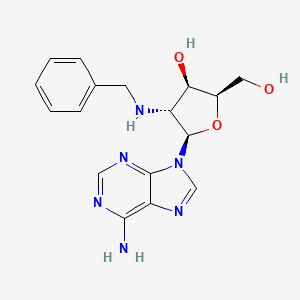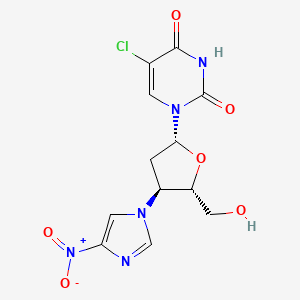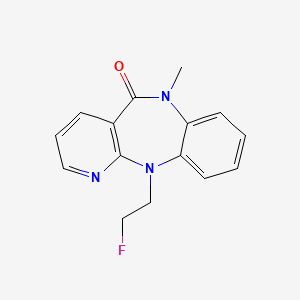
cis-2-Methyl-3-quinuclidyl benzilate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-Methyl-3-quinuclidyl benzilate hydrochloride: is a chemical compound known for its significant pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methyl-3-quinuclidyl benzilate hydrochloride typically involves the reaction of methyl benzilate with 3-quinuclidinol. This reaction is carried out in an inert anhydrous aliphatic hydrocarbon solvent, such as n-heptane, in the presence of metallic sodium. The reaction conditions include maintaining an anhydrous environment and using a Dean-Stark apparatus to remove water formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: cis-2-Methyl-3-quinuclidyl benzilate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
cis-2-Methyl-3-quinuclidyl benzilate hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with muscarinic acetylcholine receptors.
Medicine: Research focuses on its potential therapeutic applications, including its use as an anticholinergic agent.
Industry: The compound is used in the development of pharmaceuticals and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of cis-2-Methyl-3-quinuclidyl benzilate hydrochloride involves its interaction with muscarinic acetylcholine receptors. It acts as a competitive inhibitor, blocking the binding of acetylcholine to these receptors. This inhibition reduces the effective concentration of acetylcholine, leading to various physiological effects, including anticholinergic effects such as mydriasis, tachycardia, and xerostomia .
Comparison with Similar Compounds
3-Quinuclidinyl benzilate:
Atropine: Another anticholinergic compound used in medicine for its effects on the parasympathetic nervous system.
Scopolamine: Known for its use in treating motion sickness and postoperative nausea.
Uniqueness: cis-2-Methyl-3-quinuclidyl benzilate hydrochloride is unique due to its specific chemical structure, which provides distinct pharmacological properties. Its ability to act as a competitive inhibitor of muscarinic acetylcholine receptors makes it valuable for research and potential therapeutic applications .
Properties
CAS No. |
102338-80-7 |
|---|---|
Molecular Formula |
C22H26ClNO3 |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C22H25NO3.ClH/c1-16-20(17-12-14-23(16)15-13-17)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,16-17,20,25H,12-15H2,1H3;1H |
InChI Key |
VLQJMXTYEGGKEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2CCN1CC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















